molecular formula C9H12N2O B1419275 (Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide CAS No. 40312-15-0

(Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide

Cat. No. B1419275
CAS RN: 40312-15-0
M. Wt: 164.2 g/mol
InChI Key: XSLDELWKSXCINB-UHFFFAOYSA-N
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Description

(Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide, also known as HDMC, is an important organic compound used in a variety of scientific research applications. HDMC is a derivative of the benzene ring, and its structure is composed of a hydroxyl group and a carboximidamide group, both of which are connected to a dimethylbenzene ring. HDMC is widely used in a variety of scientific research applications, including synthesis methods, biochemical and physiological effects, and the study of mechanisms of action.

Scientific Research Applications

Zinc(II) Extraction

  • Research by Wojciechowska, Wieszczycka, and Wojciechowska (2017) highlighted the efficiency of hydrophobic N′-alkyloxypyridine carboximidamides in extracting zinc(II) from acidic chloride solutions. Among them, pyridine-3- and 4-carboximidamides showed notable extraction abilities, particularly N′-(2-ethylhexyloxy)pyridine-4-carboximidamide, which demonstrated high efficiency and loading capacity (Wojciechowska et al., 2017).

Coordination Compounds in Antimicrobial and Antioxidant Activities

  • Belkhir-Talbi et al. (2021) synthesized coordination compounds of N,N′-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide with various metals, including Cu (II), Co (II), and Zn (II). These compounds were studied for their antimicrobial and antioxidant activities, revealing promising results against S. aureus and other microbes (Belkhir-Talbi et al., 2021).

Catalysis in Copolymerization Processes

  • Walther et al. (2006) explored the use of S,N-heterocyclic (thiazolyl) substituted carboximidamides as ligands for Zn(II) and Cu(II) complexes. These complexes, especially Zn(II) ones, were found to be effective catalysts in the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates with high molecular weights (Walther et al., 2006).

Copper Recovery from Chloride Solutions

  • Wojciechowska, Wieszczycka, Aksamitowski, and Wojciechowska (2017) demonstrated the effectiveness of N′-alkyloxypyridine carboximidamides in extracting copper(II) from chloride solutions. Their study focused on understanding the complexation mechanism and found that these compounds could efficiently extract copper from concentrated solutions (Wojciechowska et al., 2017).

Synthesis and Characterization of Polyimides

  • Liaw, Liaw, and Yu (2001) reported the synthesis of new organosoluble polyimides using a diamine containing five benzene rings, including 3,5-dimethyl-4-(4-aminophenoxy)phenyl. These polyimides were noted for their excellent solubility, thermal stability, and potential applications in high-performance materials (Liaw et al., 2001).

properties

IUPAC Name

N'-hydroxy-3,4-dimethylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLDELWKSXCINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N/O)/N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256641
Record name N-Hydroxy-3,4-dimethylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide

CAS RN

40312-15-0
Record name N-Hydroxy-3,4-dimethylbenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40312-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-3,4-dimethylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide
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(Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide

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